molecular formula C14H17NO3 B1395623 Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate CAS No. 1262412-28-1

Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate

Cat. No. B1395623
CAS RN: 1262412-28-1
M. Wt: 247.29 g/mol
InChI Key: NJOPOWZATJTRJE-UHFFFAOYSA-N
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Description

Ethyl 2-(2-oxopyrrolidin-1-yl)acetate is a chemical compound with the molecular formula C8H13NO3 . It has a molecular weight of 171.19 g/mol .


Synthesis Analysis

A new bacterial strain, E105, has been introduced as a biocatalyst for the enantioselective hydrolysis of ethyl (R,S)-2-(2-oxopyrrolidin-1-yl) butyrate, (R,S)-1, to (S)-2-(2-oxopyrrolidin-1-yl) butyric acid, (S)-2 . This strain was isolated from 60 soil samples using (R,S)-1 as the sole carbon source .


Molecular Structure Analysis

The InChI string for Ethyl 2-(2-oxopyrrolidin-1-yl)acetate is InChI=1S/C8H13NO3/c1-7(10)12-6-5-9-4-2-3-8(9)11/h2-6H2,1H3 . The Canonical SMILES is CC(=O)OCCN1CCCC1=O .


Chemical Reactions Analysis

The purified lipase was used to catalyze resolution of racemic ethyl 2-(2-oxopyrrolidin-1-yl) butyrate to (S)-2-(2-oxopyrrolidin-1-yl) butyric acid .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 46.6 Ų and contains 4 rotatable bonds . It has a complexity of 191 .

Scientific Research Applications

Pharmaceutical Reference Standards

Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate: is used as a reference standard in pharmaceutical testing . It serves as a benchmark for ensuring the quality and purity of pharmaceutical compounds, particularly in the quality control processes of drug manufacturing.

Biocatalysis

This compound has been utilized in biocatalysis, specifically in the enantioselective hydrolysis of ethyl esters . The process involves using a bacterial strain, Tsukamurella sp. E105 , as a biocatalyst to produce high-purity enantiomers for pharmaceutical applications, such as the synthesis of antiepileptic drugs.

Synthesis of Antiepileptic Drugs

One of the key applications of this compound is in the synthesis of Levetiracetam , an antiepileptic drug . The compound acts as an intermediate in the production of Levetiracetam, which is used to treat epilepsy and has a broad spectrum of efficacy.

Catalysis Research

In catalysis research, Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate is explored for its potential to act as a catalyst or a component of a catalytic system due to its unique structural properties. This can lead to more efficient chemical reactions in various industrial processes.

Chemical Synthesis

The compound’s structure makes it valuable in chemical synthesis, where it can be used to create complex molecules for research and development in chemistry and materials science.

Drug Development

It is also instrumental in the development of new drugs, serving as a building block for creating novel therapeutic agents. Its unique chemical structure allows for the exploration of new pharmacological properties.

Analytical Chemistry

In analytical chemistry, Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate is used to develop analytical methods for detecting and quantifying pharmaceutical compounds . Its stability and reactivity make it suitable for use in various chromatographic techniques.

Educational Research

Lastly, this compound is used in educational settings for research and teaching purposes. It provides a practical example for students to learn about organic synthesis, reaction mechanisms, and the pharmaceutical applications of chemical compounds .

Future Directions

While specific future directions for this compound were not found, the use of biocatalysts for enantioselective hydrolysis suggests potential applications in the production of enantiomerically pure compounds .

Mechanism of Action

Target of Action

It’s known that this compound can be hydrolyzed by certain bacterial strains, such as tsukamurella tyrosinosolvens e105 . This strain was isolated from soil samples using the compound as the sole carbon source .

Mode of Action

The compound undergoes enantioselective hydrolysis when acted upon by the bacterial strain E105 . This process involves the breaking of the ester bond in the compound, resulting in the formation of (S)-2-(2-oxopyrrolidin-1-yl) butyric acid .

Biochemical Pathways

The hydrolysis of the compound by the bacterial strain e105 suggests that it may play a role in the metabolic pathways of this bacterium .

Pharmacokinetics

The compound’s hydrolysis by the bacterial strain e105 suggests that it can be metabolized by certain microorganisms .

Result of Action

The hydrolysis of Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate by the bacterial strain E105 results in the formation of (S)-2-(2-oxopyrrolidin-1-yl) butyric acid . This suggests that the compound can serve as a carbon source for certain bacteria and may influence their growth and metabolic activity .

Action Environment

The action of Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate is influenced by environmental factors such as temperature and pH. For instance, the hydrolysis activity of the bacterial strain E105 reaches its maximum after cultivation at 200 rpm and 30 °C for 36 hours . The optimal reaction temperature, initial pH, substrate concentration, and concentration of suspended cells were found to be 30 °C, 6.8, 10 and 30 g/l (DCW), respectively .

properties

IUPAC Name

ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-2-18-14(17)13(11-7-4-3-5-8-11)15-10-6-9-12(15)16/h3-5,7-8,13H,2,6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOPOWZATJTRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)N2CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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